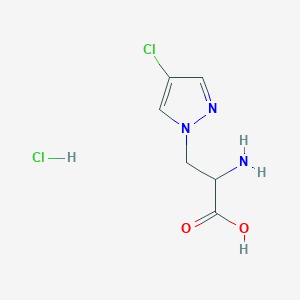

2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-3-(4-chloropyrazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBURGOFCRKYIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 4-chloro-1H-pyrazole with a suitable amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride exhibit antitumor properties. Studies have shown that derivatives of pyrazole can inhibit specific cancer cell lines, suggesting potential applications in cancer therapy. For example, pyrazole derivatives have been reported to affect the proliferation and apoptosis of cancer cells, making them candidates for further development as antitumor agents .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of pyrazole derivatives. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways related to cell survival and inflammation .

Agriculture

Herbicide Development

The compound has potential applications in agriculture as a herbicide. Its structural features allow it to interact with plant growth regulators, potentially leading to the development of new herbicides that can effectively control weed populations without harming crops. Research into the synthesis of herbicidal compounds based on pyrazole structures has shown promise in enhancing crop yield and sustainability .

Fungicide Properties

Additionally, there is ongoing research into the fungicidal properties of pyrazole derivatives. These compounds can inhibit fungal growth by interfering with critical metabolic pathways in fungi, thus providing a basis for developing new fungicides that are effective against resistant strains .

Biochemistry

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor for enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways. This inhibition could lead to the development of new anti-inflammatory drugs .

Research Tool in Molecular Biology

In molecular biology, 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride can serve as a tool for studying protein interactions and enzyme activities due to its ability to modify cellular pathways. Researchers utilize such compounds to elucidate mechanisms of action within various biological systems .

-

Antitumor Activity Study

- A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, leading researchers to explore their potential as novel anticancer drugs.

-

Neuroprotective Mechanism Investigation

- Research highlighted in Neuroscience Letters showed that certain pyrazole compounds could significantly reduce neuronal death in models of oxidative stress, suggesting their potential use in neuroprotection.

-

Agricultural Application Trials

- Field trials conducted by agricultural scientists indicated that pyrazole-based herbicides could reduce weed biomass significantly while maintaining crop health, promoting further development in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride

- Structural Differences : The addition of a methyl group at the 1-position of the pyrazole ring (vs. hydrogen in the target compound) increases steric bulk and lipophilicity. This modification may enhance membrane permeability but reduce aqueous solubility .

- Molecular Weight : Higher (239.9 g/mol vs. 226.9 g/mol) due to the methyl group.

2-[2-amino-3-(methylsulfanyl)propanamido]propanoic acid hydrochloride

- Functional Groups : Replaces the pyrazole ring with a methylsulfanyl group and introduces an amide bond. The sulfur atom may participate in hydrophobic interactions or act as a hydrogen-bond acceptor, altering metabolic stability .

- Molecular Complexity : Larger molecular weight (295.45 g/mol) due to the extended carbon chain and sulfur inclusion.

2-[[5-[(4-chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid

- Heterocyclic Hybrid: Combines pyrazole and triazole rings, linked via a sulfanyl group.

- Molecular Weight : Highest (329.52 g/mol) due to the multi-ring system and sulfur atom.

Implications of Structural Variations

- Lipophilicity : Methyl or ethyl substituents (e.g., in and ) increase hydrophobicity, which could improve blood-brain barrier penetration but reduce renal clearance.

- Solubility : Hydrochloride salts (target compound and –3) enhance water solubility compared to free bases.

- Bioactivity : Pyrazole and triazole rings are associated with antimicrobial, antiviral, and anti-inflammatory properties, though activity depends on substituent positioning .

Q & A

Q. How can interdisciplinary approaches (e.g., computational + experimental) accelerate reaction discovery for novel analogs?

- Methodological Answer : Integrate cheminformatics (QSAR models) with robotic synthesis platforms. Use machine learning to analyze reaction databases and predict viable substrates. Validate predictions via parallel synthesis in flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.